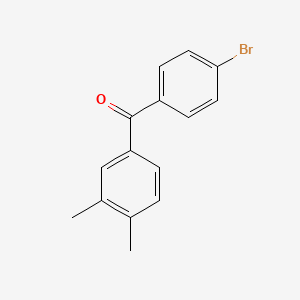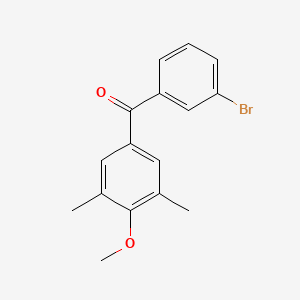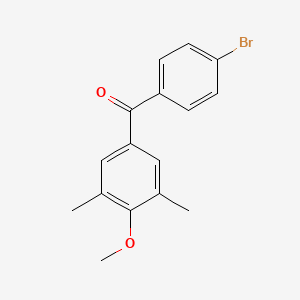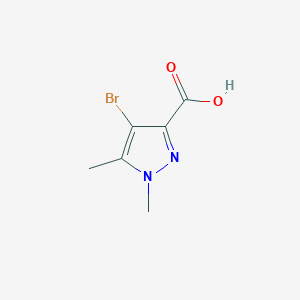
1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
Übersicht
Beschreibung
1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine, hereafter referred to as FBP, is a fluorinated pyrazolylamine derivative of benzyl with a variety of potential applications in scientific research. It has been studied for its potential use in a range of fields, such as drug design and development, biochemistry and physiology, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Novel Synthesis Techniques : A novel synthesis method for 4-fluoro-2H-pyrazol-3-ylamines, closely related to 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine, was developed. This process involves the reaction of acyl chloride with fluoroacetonitrile and subsequent ring closure with hydrazine, accommodating different steric and electronic demands (Cocconcelli et al., 2010).
Biological and Pharmacological Applications
Studying Upper Urinary Tract Relaxation : The compound BAY 41-2272, a derivative of this compound, showed significant effects in relaxing isolated human ureter specimens, highlighting its potential in studying urinary tract function (Miyaoka et al., 2011).
Antipsychotic Potential : A related compound, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, demonstrated antipsychotic-like profiles in animal behavior tests without interacting with dopamine receptors. This suggests a unique pathway for antipsychotic effects, distinct from traditional drugs (Wise et al., 1987).
Enhancing Vascular Smooth Muscle Cell Function : The compound YC-1, a benzylindazole derivative related to this compound, was found to increase the expression of enzymes like HO-1 and iNOS in vascular smooth muscle cells. This could have implications for understanding and treating vascular diseases (Liu et al., 2009).
Antitubercular Activity : Fluoro-substituted pyrazolyl compounds demonstrated significant anti-tubercular activity. This suggests the potential of fluoro-benzyl pyrazoles in the development of new anti-tuberculosis drugs (Venugopal et al., 2020).
Chemical and Physical Properties
- Fluoroalkyl Amino Reagents Development : Development of fluoroalkyl amino reagents from trifluoromethyl trifluorovinyl ether, which can be used for introducing fluoro(trifluoromethoxy)methyl groups in aromatic compounds and pyrazoles, underscores the versatility of fluorine chemistry in creating valuable compounds (Schmitt et al., 2017).
Wirkmechanismus
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body
Mode of Action
Benzylic compounds typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The fluorine atom in the compound could also influence its reactivity and interaction with its targets.
Biochemical Pathways
It’s known that benzylic compounds can influence various biochemical pathways depending on their specific targets .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of GTP to cGMP, a crucial signaling molecule . The interaction between this compound and sGC enhances the enzyme’s activity, leading to increased levels of cGMP. This interaction is particularly relevant in the context of smooth muscle relaxation and vasodilation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to enhance nitric oxide (NO)-induced relaxations in smooth muscle cells by increasing cGMP levels . This effect is accompanied by a reduction in superoxide formation and inhibition of NADPH oxidase expression, which are critical for maintaining cellular redox balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the heme-containing domain of sGC, leading to its activation and subsequent increase in cGMP production . This activation enhances NO signaling, resulting in vasodilation and smooth muscle relaxation. Additionally, this compound inhibits the expression of NADPH oxidase subunits, thereby reducing oxidative stress within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained increases in cGMP levels and persistent inhibition of NADPH oxidase expression . These long-term effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances NO-induced relaxations and reduces oxidative stress without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including oxidative damage and impaired cellular function. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidative pathways, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s distribution is influenced by its interactions with cellular transporters, which facilitate its uptake and localization . These interactions are critical for determining the compound’s therapeutic potential and its effects on different tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and mitochondria, through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic efficacy.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-4-2-1-3-8(9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLNDRKSXLMBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392363 | |
| Record name | 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782117 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
895929-38-1 | |
| Record name | 1-[(2-Fluorophenyl)methyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895929-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




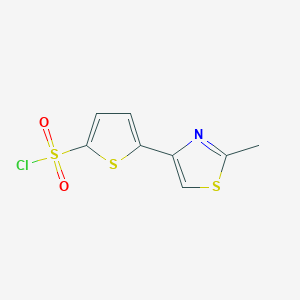

![2-Oxaspiro[4.4]nonane-1,3-dione](/img/structure/B1273293.png)





